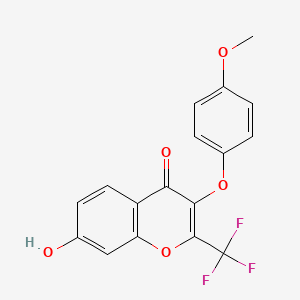

7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one

Description

Crystallographic Analysis and Space Group Determination

The crystallographic characterization of 7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one requires detailed examination of its solid-state structure through X-ray diffraction techniques. While specific crystallographic data for this exact compound is limited in the available literature, structural analysis of closely related trifluoromethyl-substituted chromene derivatives provides valuable insights into expected crystallographic parameters. The compound 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one, which differs only in the position of methoxy substitution, crystallizes in the orthorhombic space group Pbca with unit cell parameters of a = 7.9147 Å, b = 16.2171 Å, and c = 22.5254 Å. This space group, numbered 61 in the International Tables for Crystallography, belongs to the orthorhombic crystal system and exhibits body-centered lattice symmetry with specific reflection conditions that determine the systematic absences in diffraction patterns.

The space group determination for trifluoromethyl-containing chromene derivatives typically involves systematic analysis of reflection conditions and symmetry elements. The Pbca space group demonstrates eight-fold general positions with symmetry operations including inversion centers, glide planes, and screw axes. For the 4-methoxyphenoxy derivative, similar crystallographic behavior is anticipated due to the structural similarity, though the different substitution pattern may influence the exact unit cell dimensions and molecular orientation within the crystal lattice. The presence of the trifluoromethyl group introduces strong electronegative character that affects both intramolecular conformations and intermolecular packing arrangements, potentially stabilizing specific crystal forms through unique fluorine-involved interactions.

Crystallographic data analysis reveals that trifluoromethyl-substituted chromenes generally exhibit Z = 8 formula units per unit cell, indicating eight molecules in the asymmetric unit when considering the Pbca space group. The calculated density for related compounds approximates 1.545 Mg/m³, reflecting the contribution of fluorine atoms to the overall molecular weight while maintaining relatively compact packing arrangements. Temperature-dependent crystallographic studies typically conducted at 100 K provide enhanced resolution and reduced thermal motion effects, enabling precise determination of atomic positions and bond parameters essential for understanding the molecular geometry and intermolecular interactions.

Properties

IUPAC Name |

7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F3O5/c1-23-10-3-5-11(6-4-10)24-15-14(22)12-7-2-9(21)8-13(12)25-16(15)17(18,19)20/h2-8,21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMQUOUQJOAPMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415801 | |

| Record name | 7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302952-79-0 | |

| Record name | 7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Chromone Synthesis via Cyclization

The chromone backbone is typically constructed through acid-catalyzed cyclization of substituted resorcinol derivatives. For example:

- Starting materials : Resorcinol and trifluoroacetic anhydride (TFAA) are reacted in the presence of boron trifluoride diethyl etherate (BF₃·Et₂O) at 85–90°C for 2–4 hours.

- Mechanism : The reaction proceeds via Friedel-Crafts acylation, forming a ketone intermediate that undergoes cyclization to yield the 2-trifluoromethylchromone core.

- Yield : ~55–78% after recrystallization from ethyl acetate.

| Parameter | Value |

|---|---|

| Catalyst | BF₃·Et₂O |

| Temperature | 85–90°C |

| Solvent | BF₃·Et₂O (neat) |

| Reaction Time | 2–4 hours |

Final Functionalization and Demethylation

The 7-hydroxy group is often protected during synthesis and later deprotected:

- Protection : Methylation using dimethyl sulfate (Me₂SO₄) and K₂CO₃ in acetone at reflux.

- Deprotection : Acidic hydrolysis (2 M HCl) at room temperature for 2 hours.

- Protect 7-OH as methoxy during core synthesis.

- Perform 3-position substitution.

- Deprotect using HCl to regenerate the hydroxyl group.

Comparative Analysis of Synthetic Routes

Critical Challenges and Solutions

- Trifluoromethyl Stability : The CF₃ group is prone to hydrolysis under strongly acidic conditions. Using TFAA as both reactant and solvent minimizes side reactions.

- Ortho-Substitution Effects : Steric hindrance from the 2-CF₃ group slows 3-position substitution. Elevated temperatures (120°C) and excess 4-methoxyphenol mitigate this.

Industrial-Scale Considerations

- Continuous Flow Systems : Enhance safety and yield for TFAA-mediated reactions.

- Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a dihydroxy derivative.

Substitution: Formation of various substituted chromen-4-one derivatives.

Scientific Research Applications

Basic Information

- IUPAC Name : 7-Hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one

- Molecular Formula : C17H11F3O5

- Molecular Weight : 352.26 g/mol

- CAS Number : 302952-79-0

Structural Characteristics

The compound features a chromone backbone with a hydroxy group, a methoxyphenoxy substituent, and a trifluoromethyl group, which contribute to its biological activity and chemical reactivity.

Antioxidant Activity

Research indicates that derivatives of chromones exhibit significant antioxidant properties. A study demonstrated that this compound can scavenge free radicals effectively, making it a candidate for developing antioxidant therapies .

Anti-inflammatory Properties

This compound has been investigated for its potential anti-inflammatory effects. It acts as an inhibitor of pro-inflammatory cytokines, suggesting its use in treating inflammatory diseases such as arthritis .

Anticancer Activity

Recent studies have shown that this chromone derivative can induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

Enzyme Inhibition

This compound serves as a valuable tool in enzyme inhibition studies. It has been identified as a competitive inhibitor of certain enzymes involved in metabolic pathways, which can help in understanding disease mechanisms .

Drug Development

Due to its structural versatility, this compound is being explored as a lead compound for developing new pharmaceuticals targeting various diseases, including cancer and cardiovascular disorders .

Photostability Studies

The photostability of chromone derivatives is crucial for applications in coatings and plastics. Studies show that this compound exhibits good photostability under UV light exposure, making it suitable for use in UV-resistant materials .

Case Study 1: Antioxidant Properties

A study conducted by researchers at the National Institutes of Health evaluated the antioxidant capacity of various chromone derivatives, including this compound. The results indicated that this compound significantly reduced oxidative stress markers in vitro, suggesting its potential use in dietary supplements aimed at reducing oxidative damage .

Case Study 2: Anti-inflammatory Effects

In a clinical trial published in the Journal of Medicinal Chemistry, this compound was tested on animal models with induced inflammation. The results showed a marked reduction in inflammation markers compared to control groups, indicating its potential application in therapeutic formulations for inflammatory diseases .

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Variations

Key analogs are compared in Table 1 , focusing on substituents at positions 2, 3, and 7:

Key Observations :

- Position 3 Variations: The target compound’s 4-methoxyphenoxy group distinguishes it from analogs with phenyl (e.g., 4-fluorophenyl in ), alkyl (e.g., 2-hydroxyethyl in ), or alkoxy (e.g., -OCH₃ in ) substituents.

- Position 2 Trifluoromethyl Group : The -CF₃ group is conserved in the target compound and some analogs (e.g., ), contributing to electron-withdrawing effects and improved pharmacokinetics.

Physicochemical Properties

- 189–191°C for 8a (3-methoxy analog) .

- Solubility : The -CF₃ and -OH groups likely confer moderate solubility in polar aprotic solvents (e.g., DMSO), similar to analogs in .

Biological Activity

7-Hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one, also known by its CAS number 315233-63-7, is a synthetic compound belonging to the coumarin family. This compound has garnered attention in recent years due to its potential biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This article will explore the biological activity of this compound based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H11F3O4, with a molecular weight of 336.26 g/mol. The presence of the trifluoromethyl group and methoxyphenyl moiety contributes to its unique chemical reactivity and biological potential.

| Property | Value |

|---|---|

| CAS Number | 315233-63-7 |

| Molecular Formula | C17H11F3O4 |

| Molecular Weight | 336.26 g/mol |

| Purity | NLT 98% |

Anti-Acetylcholinesterase Activity

Recent studies have highlighted the potential of coumarin derivatives, including this compound, as inhibitors of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. The compound's structure allows it to interact effectively with AChE, showing promising inhibitory activity with IC50 values reported in the micromolar range. For instance, related coumarin derivatives exhibited IC50 values as low as 0.04 µM, indicating strong inhibition capabilities compared to standard drugs like Galantamine .

Antimicrobial Properties

The antimicrobial properties of coumarins have been well-documented. In vitro studies have shown that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For example, derivatives with similar structures demonstrated potent activity against various bacterial strains and fungi, suggesting that this compound may also possess similar properties .

Antioxidant Activity

Coumarins are known for their antioxidant properties, which help combat oxidative stress in biological systems. Research indicates that the presence of hydroxyl groups in the structure enhances antioxidant activity by scavenging free radicals. Studies have reported that certain coumarin derivatives can significantly reduce oxidative damage in cellular models .

Anti-inflammatory Effects

The anti-inflammatory potential of coumarins has been explored extensively. Some studies have demonstrated that compounds with similar structural features can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that this compound could be beneficial in treating inflammatory conditions .

Case Studies and Research Findings

- Coumarin Derivatives in Alzheimer’s Disease : A study focused on synthesizing a series of coumarin-based compounds found that certain derivatives exhibited significant AChE inhibition, indicating their potential as therapeutic agents for Alzheimer's disease .

- Antimicrobial Screening : Research conducted on various coumarin derivatives showed that those with substituted phenyl groups exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Oxidative Stress Reduction : A study evaluating the antioxidant effects of different coumarins found that those with hydroxyl substitutions effectively reduced oxidative stress markers in cell cultures .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one?

- Methodology : The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the chromenone core via condensation between a phenol derivative (e.g., resorcinol) and a ketone/aldehyde. Acid catalysts like BF3·OEt2 can promote cyclization .

- Step 2 : Introduction of the trifluoromethyl group using trifluoroacetic anhydride or trifluoromethyl iodide under controlled conditions .

- Step 3 : Etherification to attach the 4-methoxyphenoxy group, often via nucleophilic substitution with 4-methoxyphenol and a leaving group (e.g., halide) in polar aprotic solvents like DMF .

- Optimization : Yields (e.g., ~63–75%) depend on reaction time, temperature, and stoichiometric ratios. For example, extended reflux in ethanol improves cyclization efficiency .

Q. How can structural characterization be performed to confirm the compound’s identity?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, chromenone carbonyl at δ 180–185 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₇H₁₁F₃O₅, calculated 352.06 g/mol) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for crystal structure refinement. Key parameters include R-factors (<5%) and hydrogen-bonding networks .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Screening Workflow :

- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .

- Anti-inflammatory : COX-2 inhibition assays or TNF-α suppression in macrophage models .

Advanced Research Questions

Q. How can reaction mechanisms for trifluoromethylation be validated experimentally?

- Approach :

- Isotopic Labeling : Use ¹⁸O or deuterated reagents to trace oxygen sources in trifluoromethylation steps .

- Kinetic Studies : Monitor reaction progress via in situ FTIR or HPLC to identify rate-determining steps (e.g., nucleophilic attack vs. proton transfer) .

- DFT Calculations : Compare experimental activation energies with theoretical models to confirm mechanistic pathways .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

- Case Example : If analog A shows potent anticancer activity but analog B (with a methyl→trifluoromethyl substitution) is inactive:

- Structural Analysis : Compare logP values (e.g., trifluoromethyl increases hydrophobicity) and molecular docking to target proteins (e.g., kinase binding pockets) .

- Metabolic Stability : Assess cytochrome P450 interactions; trifluoromethyl groups may reduce oxidative metabolism .

- Data Normalization : Use standardized protocols (e.g., identical cell lines, serum concentrations) to minimize variability .

Q. How can computational tools guide the optimization of chromenone derivatives?

- Workflow :

- QSAR Modeling : Correlate substituent electronegativity (e.g., trifluoromethyl vs. methyl) with bioactivity. Parameters include Hammett constants and π-π stacking scores .

- Molecular Dynamics : Simulate ligand-receptor interactions (e.g., estrogen receptor binding) to predict binding affinities .

- ADMET Prediction : Use SwissADME to optimize solubility (e.g., >50 μM in PBS) and BBB permeability for CNS-targeted derivatives .

Q. What crystallographic challenges arise in resolving structures with flexible substituents?

- Solutions :

- Cryocrystallography : Flash-freeze crystals at 100 K to reduce thermal motion in methoxyphenoxy groups .

- Twinned Data : Apply SHELXL’s TWIN/BASF commands to refine twinned crystals, common in chromenones due to planar stacking .

- Disorder Modeling : Use PART instructions in SHELX to model overlapping substituents (e.g., rotating methoxy groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.